N-Methoxy-N-methylindolizine-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-Methoxy-N-methylindolizine-1-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through various methods, including catalytic and non-catalytic approaches . One common method involves the activation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl), followed by reaction with primary amines . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-Methoxy-N-methylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methoxy-N-methylindolizine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound’s biological activities make it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the synthesis of bioactive products with various industrial applications.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-Methoxy-N-methylindolizine-1-carboxamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: This compound is used as a reagent in organic synthesis and has similar applications.
Benzoxazole derivatives: These compounds exhibit diverse biological activities and are used in medicinal and pesticidal applications.
The uniqueness of this compound lies in its specific indolizine structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-methoxy-N-methylindolizine-1-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12(15-2)11(14)9-6-8-13-7-4-3-5-10(9)13/h3-8H,1-2H3 |
InChI Key |
QROGWCLHASYJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2C=CC=CN2C=C1)OC |
Origin of Product |
United States |
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